3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride
Overview
Description
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride is an organic compound that features a bromophenyl group attached to a triethylammonium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride typically involves the reaction of 3-bromophenyl derivatives with triethylamine and other reagents under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 3-bromophenyl ether is condensed with appropriate reagents in the presence of a catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles, facilitated by catalysts like aluminum chloride.
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromophenyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various substituted phenyl compounds.
Scientific Research Applications
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in binding interactions, while the triethylammonium moiety can influence the compound’s solubility and reactivity. These interactions can modulate biological pathways and enzyme activities, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
3-Bromophenol: Shares the bromophenyl group but lacks the triethylammonium moiety.
3-(3-Bromophenyl)propionic acid: Similar bromophenyl structure but with a different functional group.
Uniqueness
3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride is unique due to its combination of a bromophenyl group with a triethylammonium moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrNO.ClH/c1-4-17(5-2,6-3)11-10-15(18)13-8-7-9-14(16)12-13;/h7-12H,4-6H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCGLPMZUOMTMZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)C=CC(=O)C1=CC(=CC=C1)Br.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380796 | |
Record name | 3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284493-93-2 | |
Record name | 3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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